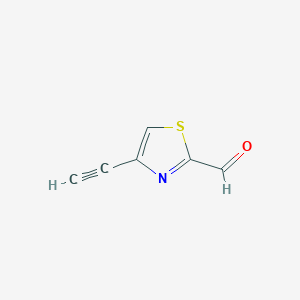
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a pyrrolidinylsulfonyl group. The combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid typically involves the following steps:
-
Halogen-Metal Exchange and Borylation: : The general procedure for synthesizing pyridinylboronic acids involves halogen-metal exchange followed by borylation. For instance, starting with a halogenated pyridine derivative, a metal-halogen exchange reaction is performed using a suitable organometallic reagent (e.g., n-butyllithium). The resulting organometallic intermediate is then treated with a boron source, such as trimethyl borate, to form the boronic acid .
-
Sulfonylation: : The pyridine-3-boronic acid intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as pyrrolidinylsulfonyl chloride, in the presence of a base like triethylamine. This step introduces the pyrrolidinylsulfonyl group onto the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid undergoes various types of chemical reactions, including:
-
Cross-Coupling Reactions: : The compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .
-
Oxidation and Reduction: : The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes, depending on the reagents and conditions used .
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinylboronic Acid: Another pyridine-based boronic acid used in similar cross-coupling reactions.
3-(Pyrrolidin-1-ylsulfonyl)pyridine: A structurally similar compound without the boronic acid group.
Uniqueness
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid is unique due to the presence of both the boronic acid and pyrrolidinylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for selective reactions and the formation of complex molecules that are challenging to synthesize using other reagents .
Propriétés
Formule moléculaire |
C9H13BN2O4S |
|---|---|
Poids moléculaire |
256.09 g/mol |
Nom IUPAC |
(5-pyrrolidin-1-ylsulfonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O4S/c13-10(14)8-5-9(7-11-6-8)17(15,16)12-3-1-2-4-12/h5-7,13-14H,1-4H2 |
Clé InChI |
MDWFTBXOSPIQAZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)S(=O)(=O)N2CCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)
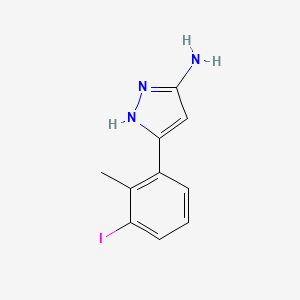
![Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate](/img/structure/B13691263.png)
![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)

![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)
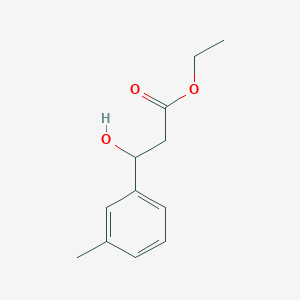
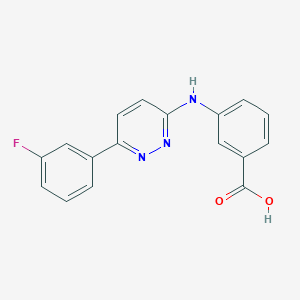
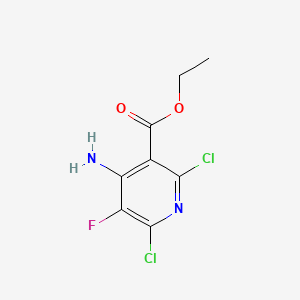
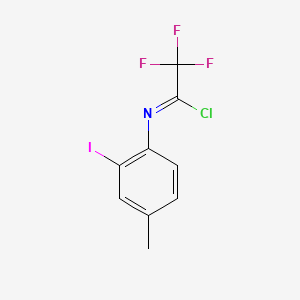
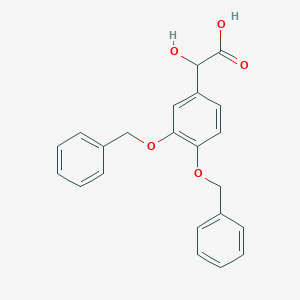
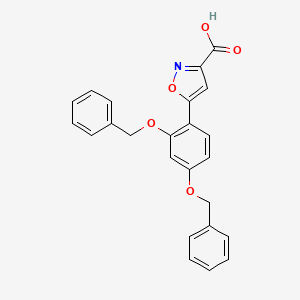
![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)
